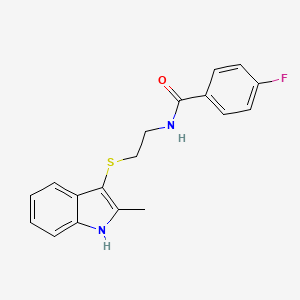

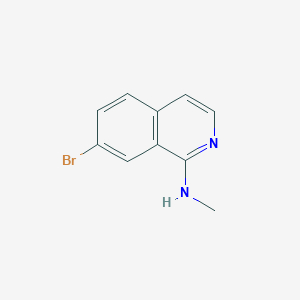

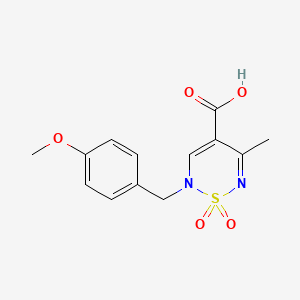

![molecular formula C13H12N4OS B3010081 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1416339-45-1](/img/structure/B3010081.png)

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crystallographic and Computational Analysis

The crystallographic and computational analysis of pyrazolo[1,5-a]pyrimidin derivatives has been explored, particularly focusing on the supramolecular structure of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. X-ray crystallography revealed that this compound crystallizes in the space group P-1 with specific unit cell parameters. The structure is characterized by hydrogen-bonded rings and π-π stacking dimers, which form chains parallel to a certain axis. The energetic interplay between these dimers was studied using B3LYP DFT calculations, and π-π interactions were analyzed using Bader’s atoms in molecules (AIM) theory .

Synthesis Analysis

The synthesis of functionally disubstituted pyrazolo[3,4-d]pyrimidines has been investigated, with a focus on 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines. A nucleophilic substitution reaction was used to produce 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine selectively. The structure of the synthesized compound was confirmed through various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been further elaborated through the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines. These compounds were obtained by reacting 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with various reagents. The resulting alpha-amino acid derivatives were then used to produce a series of amides through coupling reactions .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones was explored by synthesizing a series of these compounds using a simple procedure. The reaction involved ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates and primary amino group-containing reagents. However, when these compounds were subjected to in vitro antimicrobial screening, they showed no significant activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are not directly discussed in the provided papers, the properties of related compounds suggest that such pyrazolo[3,4-d]pyrimidines have significant potential for pharmacological activities. The synthesis methods and structural analyses indicate that these compounds can be tailored for specific interactions, which may influence their physical and chemical properties .

科学的研究の応用

Synthesis and Biological Potential

Synthesis of Novel Derivatives : This compound serves as a precursor in the synthesis of various novel derivatives, such as isoxazolines and isoxazoles, which are created through [3+2] cycloaddition reactions. These derivatives have potential in various scientific applications (Rahmouni et al., 2014).

Anticancer and Anti-5-Lipoxygenase Agents : Derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationships of these derivatives highlight their significance in medicinal chemistry (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activities

Antimicrobial and Anticancer Properties : Some derivatives of this compound exhibit significant antimicrobial and anticancer activities, outperforming certain reference drugs in preliminary assays (Hafez et al., 2016).

Antibacterial Activity : The compound has been used to synthesize derivatives with broad-spectrum antibacterial activity, demonstrating its utility in the development of new antimicrobial agents (Ranganath et al., 2011).

Chemical Synthesis and Properties

Nucleophilic Substitution Reactions : Studies have shown that nucleophilic substitution of certain derivatives of this compound leads to the production of functionally important 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, which can have various pharmacological activities (Ogurtsov & Rakitin, 2021).

Synthesis of Mercaptopyrimidine Derivatives : It acts as a precursor for the preparation of novel thieno[2,3-d]pyrimidine, pyrazolo[2,3-d]pyrimidine, and other derivatives, which have shown promising antimicrobial activities (Sayed et al., 2008).

Herbicidal Activity

- Herbicidal Applications : Derivatives of this compound have been synthesized and demonstrated good inhibition activities against certain weeds, suggesting potential use in agriculture (Luo et al., 2017).

特性

IUPAC Name |

1-(2,3-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-7-4-3-5-10(8(7)2)17-11-9(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNCDUHDUTXDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

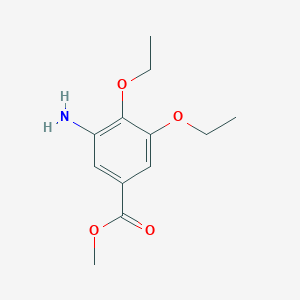

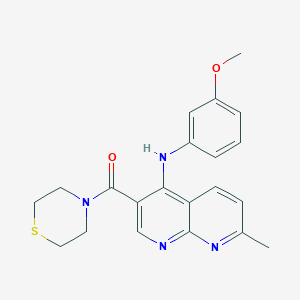

![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)

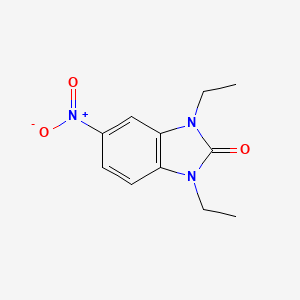

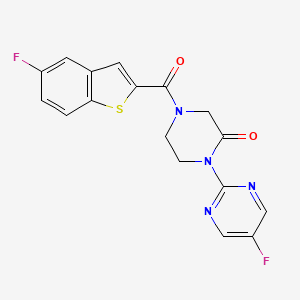

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)

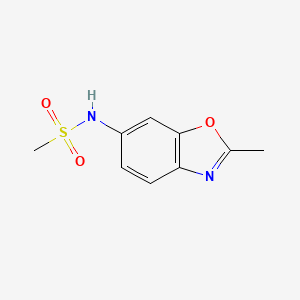

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)